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For researchers, scientists, and drug development professionals embarking on CRISPR-based
genome editing, the selection of the appropriate Cas9 nuclease is a critical first step. This guide

provides a comprehensive comparison of two of the most widely used Cas9 variants:

Streptococcus pyogenes Cas9 (SpCas9) and Staphylococcus aureus Cas9 (SaCas9). We

present a side-by-side analysis of their key characteristics, supported by experimental data,

and provide detailed protocols for their application.

Data Presentation: SpCas9 vs. SaCas9
The following table summarizes the key quantitative and qualitative differences between

SpCas9 and SaCas9 to facilitate an informed choice for your specific research needs.
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Feature
Streptococcus
pyogenes Cas9
(SpCas9)

Staphylococcus
aureus Cas9
(SaCas9)

References

Size (Amino Acids) 1,368 aa 1,053 aa [1]

Gene Size ~4.2 kb ~3.2 kb [2]

PAM Sequence 5'-NGG-3'
5'-NNGRRT-3' (R = A

or G)
[3][4]

sgRNA Spacer Length

Optimal: 20 nt

(functional range: 18-

21 nt)

Optimal: 21 nt

(functional range: 21-

23 nt)

[5][3][6]

Cleavage Type Blunt-end Blunt-end [3]

AAV Packaging

Challenging for all-in-

one systems due to

size limitations (~4.7

kb packaging

capacity). Often

requires dual AAV

vector delivery.

Readily packaged into

a single AAV vector

with sgRNA and

promoter, facilitating in

vivo delivery.

[7][8]

On-Target Efficiency
High, but can be

target-dependent.

Generally comparable

to or, in some cases,

higher than SpCas9.

[3][6]

[5][3][6]

Off-Target Effects

Can exhibit off-target

activity, which is a

significant

consideration for

therapeutic

applications.

Generally exhibits

significantly reduced

off-target effects

compared to SpCas9,

attributed to its longer

and more complex

PAM sequence.[3][6]

[3][6]

Specificity Lower intrinsic

specificity compared

to SaCas9. High-

Higher intrinsic

specificity. High-

fidelity variants (e.g.,

[9]
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fidelity variants (e.g.,

SpCas9-HF1,

eSpCas9) have been

engineered to improve

specificity.

SaCas9-HF) have

also been developed.

Experimental Protocols
Here, we provide detailed methodologies for key experiments involving the use of SpCas9 and

SaCas9.

sgRNA Design and Cloning into a Lentiviral Vector (e.g.,
lentiCRISPRv2)
Objective: To design and clone a single guide RNA (sgRNA) targeting a specific genomic locus

into a lentiviral vector for expression with Cas9.

Materials:

DNA sequence of the target gene

sgRNA design software (e.g., Benchling, CHOPCHOP)

lentiCRISPRv2 plasmid (or other suitable vector)

Stbl3 competent E. coli

BsmBI restriction enzyme

T4 DNA ligase

T4 PNK

Oligonucleotides (forward and reverse) for the sgRNA

Standard molecular biology reagents and equipment (PCR machine, gel electrophoresis

apparatus, etc.)
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Procedure:

sgRNA Design:

Identify the target genomic region. For gene knockout, target an early exon to maximize

the chance of creating a non-functional protein.

Use sgRNA design software to identify potential 20 bp (for SpCas9) or 21-23 bp (for

SaCas9) target sequences (protospacers) that are immediately upstream of a PAM

sequence (NGG for SpCas9, NNGRRT for SaCas9).

Select sgRNAs with high on-target scores and low off-target scores.

For cloning into lentiCRISPRv2 (which uses a BsmBI cloning site), add appropriate

overhangs to the forward and reverse oligos.

Forward oligo: 5'-CACC-G-[20-nucleotide target sequence]-3'

Reverse oligo: 5'-AAAC-[reverse complement of 20-nucleotide target sequence]-C-3'

Oligo Annealing:

Resuspend the forward and reverse oligos to a final concentration of 100 µM.

In a PCR tube, mix:

1 µL of forward oligo (100 µM)

1 µL of reverse oligo (100 µM)

1 µL of 10x T4 Ligation Buffer

6.5 µL of nuclease-free water

0.5 µL of T4 PNK

Incubate in a thermocycler with the following program:

37°C for 30 minutes
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95°C for 5 minutes

Ramp down to 25°C at a rate of 5°C/minute.

Vector Digestion:

Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme. In a microcentrifuge

tube, mix:

1 µg of lentiCRISPRv2 plasmid

2 µL of 10x FastDigest Buffer

1 µL of BsmBI

Nuclease-free water to a final volume of 20 µL.

Incubate at 37°C for 30 minutes.

Run the digested plasmid on a 1% agarose gel and purify the linearized vector using a gel

extraction kit.

Ligation:

Dilute the annealed oligos 1:200 in nuclease-free water.

Set up the ligation reaction:

50 ng of digested lentiCRISPRv2 vector

1 µL of diluted, annealed oligos

2 µL of 2x Quick Ligation Buffer

1 µL of Quick Ligase

Nuclease-free water to a final volume of 20 µL.

Incubate at room temperature for 10 minutes.
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Transformation:

Transform 5 µL of the ligation product into 50 µL of Stbl3 competent E. coli.

Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.

Verification:

Pick single colonies and grow overnight in LB medium with ampicillin.

Isolate plasmid DNA using a miniprep kit.

Verify the correct insertion of the sgRNA sequence by Sanger sequencing using the U6

promoter sequencing primer.

AAV Production for in vivo Delivery of Cas9
Objective: To produce high-titer adeno-associated virus (AAV) particles for the delivery of Cas9

and sgRNA to target cells in vivo. This protocol is for a triple transfection method in HEK293T

cells.

Materials:

HEK293T cells

AAV transfer plasmid (containing the Cas9 and sgRNA expression cassettes)

AAV helper plasmid (e.g., pAdDeltaF6)

AAV Rep/Cap plasmid (e.g., pAAV2/9n for AAV9 serotype)

Polyethylenimine (PEI) transfection reagent

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Opti-MEM

Dry ice/ethanol bath and 37°C water bath
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Lysis buffer (150 mM NaCl, 50 mM Tris-HCl, pH 8.5)

Benzonase nuclease

Iodixanol gradients or other purification columns

Procedure:

Cell Seeding:

The day before transfection, seed HEK293T cells in 15 cm dishes at a density that will

result in 70-80% confluency on the day of transfection.

Transfection:

On the day of transfection, prepare the DNA-PEI mixture. For each 15 cm dish:

In a sterile tube, mix the three plasmids (transfer, helper, and Rep/Cap) in a 1:1:1 molar

ratio, with a total of 25 µg of DNA. Dilute the DNA in 1 mL of Opti-MEM.

In a separate sterile tube, dilute 100 µL of PEI (1 mg/mL) in 1 mL of Opti-MEM.

Add the PEI solution to the DNA solution, vortex immediately for 10 seconds, and

incubate at room temperature for 15-20 minutes.

Replace the cell culture medium with 15 mL of fresh, pre-warmed DMEM.

Add the DNA-PEI mixture dropwise to the cells.

Incubate the cells at 37°C in a CO2 incubator.

Virus Harvest:

48-72 hours post-transfection, harvest the cells and supernatant.

Scrape the cells from the plate and combine them with the supernatant in a conical tube.

Pellet the cells by centrifugation at 1,500 x g for 10 minutes. The supernatant can be

processed separately or discarded if the virus is primarily intracellular.
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Virus Extraction and Purification:

Resuspend the cell pellet in 1 mL of lysis buffer.

Subject the cell lysate to three rounds of freeze-thaw cycles by alternating between a dry

ice/ethanol bath and a 37°C water bath.

Add Benzonase nuclease to the lysate to a final concentration of 50 U/mL and incubate at

37°C for 30 minutes to digest cellular DNA and RNA.

Clarify the lysate by centrifugation at 10,000 x g for 10 minutes.

Purify the AAV from the supernatant using an iodixanol gradient ultracentrifugation or

affinity chromatography columns.

Titer Determination:

Determine the viral titer (vector genomes/mL) using quantitative PCR (qPCR) with primers

specific to a region of the AAV vector genome (e.g., the ITRs or the promoter).

T7 Endonuclease I (T7EI) Assay for On-Target Editing
Efficiency
Objective: To determine the percentage of alleles that have been successfully edited at the

target locus in a population of cells.

Materials:

Genomic DNA from edited and control cells

PCR primers flanking the target site (amplicon size ~500-800 bp)

High-fidelity DNA polymerase

T7 Endonuclease I and corresponding 10x reaction buffer

Agarose gel and electrophoresis equipment
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Gel imaging system and analysis software

Procedure:

Genomic DNA Extraction:

Harvest cells 48-72 hours after transfection or transduction with the CRISPR-Cas9

components.

Extract genomic DNA using a standard kit.

PCR Amplification:

Amplify the target region from both the edited and control genomic DNA using high-fidelity

DNA polymerase.

The primers should be designed to generate an amplicon of 500-800 bp, with the cut site

located asymmetrically within the amplicon to produce easily resolvable fragments after

digestion.

Heteroduplex Formation:

In a PCR tube, mix approximately 200 ng of the purified PCR product with 2 µL of 10x

reaction buffer in a final volume of 19 µL.

Denature and re-anneal the PCR products in a thermocycler using the following program:

95°C for 5 minutes

Ramp down from 95°C to 85°C at -2°C/second

Ramp down from 85°C to 25°C at -0.1°C/second

Hold at 4°C.

T7EI Digestion:

Add 1 µL of T7 Endonuclease I (10 U/µL) to the re-annealed PCR product.
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Incubate at 37°C for 15 minutes.

Gel Electrophoresis and Analysis:

Run the digested products on a 2% agarose gel.

Image the gel and quantify the intensity of the bands corresponding to the undigested

PCR product and the cleaved fragments.

Calculate the percentage of indels using the following formula: % Indels = 100 x (1 - (1 -

fraction cleaved)^(1/2)) where fraction cleaved = (sum of cleaved band intensities) / (sum

of cleaved and parental band intensities).

GUIDE-seq for Genome-wide Off-Target Analysis
Objective: To identify the genome-wide off-target sites of a Cas9 nuclease in living cells.

Materials:

Mammalian cells of interest

Cas9 and sgRNA expression plasmids or purified Cas9 protein and in vitro transcribed

sgRNA

Double-stranded oligodeoxynucleotide (dsODN) tag with phosphorothioate modifications

Nucleofection system (e.g., Lonza 4D-Nucleofector)

Genomic DNA extraction kit

Reagents and equipment for next-generation sequencing (NGS) library preparation

(sonicator, magnetic beads, PCR reagents, etc.)

High-throughput sequencer (e.g., Illumina MiSeq or NextSeq)

Procedure:

Cell Transfection:
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Co-transfect the cells with the Cas9/sgRNA components and the dsODN tag using

nucleofection. The dsODN will be integrated into the DNA double-strand breaks (DSBs)

created by the nuclease.

Genomic DNA Isolation:

Culture the cells for 3 days post-transfection.

Harvest the cells and isolate high-quality genomic DNA.

Library Preparation:

Fragment the genomic DNA by sonication to an average size of 500 bp.

Perform end-repair, A-tailing, and ligation of a Y-adapter containing a unique molecular

index (UMI) to the fragmented DNA.

Enrich for the dsODN-tagged genomic fragments using two rounds of PCR with primers

specific to the Y-adapter and the dsODN tag.

Next-Generation Sequencing:

Sequence the prepared libraries on a high-throughput sequencing platform. Paired-end

sequencing is recommended.

Data Analysis:

Align the sequencing reads to the reference genome.

Identify genomic locations with a significant number of reads that contain the dsODN tag.

These represent the on- and off-target cleavage sites.

Rank the off-target sites based on the number of sequencing reads.

Mandatory Visualization
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sgRNA Design & Cloning Delivery to Cells
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Caption: A typical experimental workflow for CRISPR-Cas9 gene editing.

SpCas9 SaCas9

Primary Applications

Pros:
- High on-target efficiency

- Simple PAM (NGG)
- Widely studied

In Vitro / Cell Lines

Cons:
- Larger size (AAV delivery challenges)

- More off-target effects

In Vivo / Gene Therapy

Pros:
- Smaller size (AAV-compatible)

- Higher specificity
- Fewer off-target effects

Cons:
- More complex PAM (NNGRRT)

- May have slightly lower efficiency at some targets

Click to download full resolution via product page

Caption: Comparative advantages and applications of SpCas9 vs. SaCas9.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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